![molecular formula C16H27BrTe B12569396 Dibutyl[(4-methylphenyl)methyl]tellanium bromide CAS No. 189394-78-3](/img/structure/B12569396.png)
Dibutyl[(4-methylphenyl)methyl]tellanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de dibutyl[(4-méthylphényl)méthyl]tellanium est un composé organotellurique qui comporte un atome de tellure lié à un groupe dibutyle et à un groupe 4-méthylphénylméthyle, avec un contre-ion bromure
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromure de dibutyl[(4-méthylphényl)méthyl]tellanium implique généralement la réaction du dichlorure de dibutyltellure avec le bromure de 4-méthylbenzyle en présence d'une base appropriée. La réaction est réalisée sous atmosphère inerte pour éviter l'oxydation du composé tellurique. Le schéma général de la réaction est le suivant :
(C4H9)2TeCl2+C8H9Br→(C4H9)2TeC8H9Br+2HCl
Méthodes de production industrielle
Les méthodes de production industrielle du bromure de dibutyl[(4-méthylphényl)méthyl]tellanium ne sont pas bien documentées, probablement en raison de la nature spécialisée des composés organotelluriques. la synthèse en laboratoire peut être mise à l'échelle industrielle en optimisant les conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de dibutyl[(4-méthylphényl)méthyl]tellanium peut subir divers types de réactions chimiques, notamment :
Oxydation : Le centre tellure peut être oxydé à des états d'oxydation supérieurs.
Réduction : Le composé peut être réduit pour former des radicaux contenant du tellure ou des espèces à l'état d'oxydation inférieur.
Substitution : L'ion bromure peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les thiols, les amines ou les phosphines peuvent remplacer l'ion bromure.
Principaux produits
Oxydation : Espèces de tellure oxydées.
Réduction : Radicaux de tellure ou composés de tellure à l'état d'oxydation inférieur.
Substitution : Nouveaux composés organotelluriques avec des substituants différents.
Applications De Recherche Scientifique
Le bromure de dibutyl[(4-méthylphényl)méthyl]tellanium a plusieurs applications en recherche scientifique :
Biologie : Etudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du bromure de dibutyl[(4-méthylphényl)méthyl]tellanium implique l'interaction du centre tellure avec diverses cibles moléculaires. L'atome de tellure peut former des liaisons avec des centres nucléophiles dans les molécules biologiques, perturbant potentiellement les fonctions cellulaires normales. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of Dibutyl[(4-methylphenyl)methyl]tellanium bromide involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- Dichlorure de dibutyltellure
- Iodure de dibutyl[(4-méthylphényl)méthyl]tellure
- Fluorure de dibutyl[(4-méthylphényl)méthyl]tellure
Unicité
Le bromure de dibutyl[(4-méthylphényl)méthyl]tellanium est unique en raison de la présence de l'ion bromure, qui peut être facilement substitué par d'autres nucléophiles, permettant la synthèse d'une large gamme de composés organotelluriques. De plus, le groupe 4-méthylphénylméthyle fournit une gêne stérique, ce qui peut influencer la réactivité et la stabilité du composé.
Propriétés
Numéro CAS |
189394-78-3 |
|---|---|
Formule moléculaire |
C16H27BrTe |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
dibutyl-[(4-methylphenyl)methyl]tellanium;bromide |
InChI |
InChI=1S/C16H27Te.BrH/c1-4-6-12-17(13-7-5-2)14-16-10-8-15(3)9-11-16;/h8-11H,4-7,12-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VTHAUWIFPFTYFI-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Te+](CCCC)CC1=CC=C(C=C1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


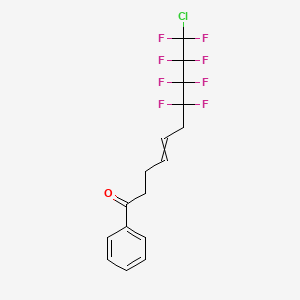
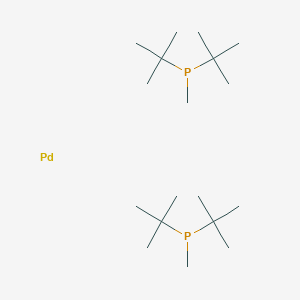
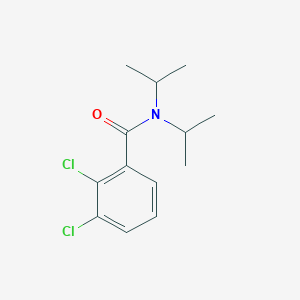
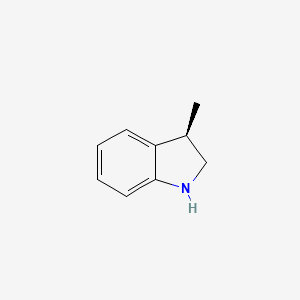

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

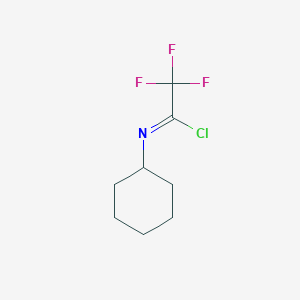
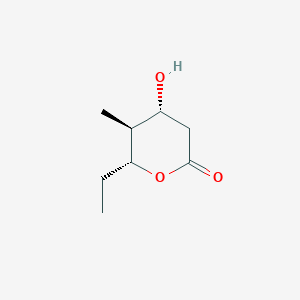
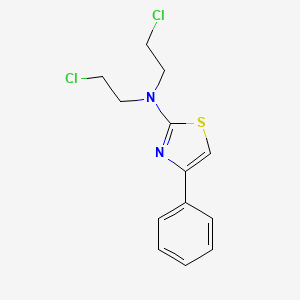
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)


